(3E)-3-[(1-benzyl-5-bromo-1H-indol-3-yl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom and a benzyl group attached to the indole ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The final step involves the condensation of the brominated indole with a benzyl group and a methylidene group under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of indole-2-one derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromine atom and benzyl group may enhance its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-bromo-1H-indole: A simpler analog without the methylidene and dihydroindole groups.
3-Benzylidene-1-methyl-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom on the indole ring.
5-Bromo-1H-indole-3-carbaldehyde: Contains a formyl group instead of the methylidene and benzyl groups.
Uniqueness
(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its structural features, including the bromine atom, benzyl group, and methylidene group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H19BrN2O |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(3E)-3-[(1-benzyl-5-bromoindol-3-yl)methylidene]-1-methylindol-2-one |
InChI |
InChI=1S/C25H19BrN2O/c1-27-23-10-6-5-9-20(23)22(25(27)29)13-18-16-28(15-17-7-3-2-4-8-17)24-12-11-19(26)14-21(18)24/h2-14,16H,15H2,1H3/b22-13+ |
InChI Key |
ZHFVPEWNFICHMG-LPYMAVHISA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.